molecular formula C12H12FNS B8167531 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine

1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine

Cat. No.: B8167531
M. Wt: 221.30 g/mol
InChI Key: OXPUFUGCDNMDCA-UHFFFAOYSA-N
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Description

1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine is an organic compound featuring a thiophene ring substituted with a 2-fluorophenyl group at the 4-position and an ethanamine moiety at the 2-position. This structure combines aromatic heterocyclic (thiophene), fluorinated phenyl, and amine functionalities, making it a candidate for pharmacological and materials science research.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)thiophen-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNS/c1-8(14)12-6-9(7-15-12)10-4-2-3-5-11(10)13/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPUFUGCDNMDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Mechanism of Action

The mechanism of action of 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Ethanamine Derivatives

1-(Thiophen-2-yl)ethanamine (CAS 6309-16-6)
  • Structure : Lacks the 4-(2-fluorophenyl) substitution, featuring only a thiophene-ethanamine backbone.
  • Properties : Molecular formula C₆H₉NS (Mol. Wt. 127.21 g/mol). Reported as a building block in drug synthesis, with a purity of 95% .
1-(5-(Phenylsulfonyl)thiophen-2-yl)ethanamine
  • Structure : Features a phenylsulfonyl group at the 5-position of the thiophene ring.
  • Synthesis : Prepared via reductive amination, yielding a yellow gel (43% yield). NMR data (δ 11.72, s, 1H) confirms amine protonation .
  • Key Difference : Sulfonyl group introduces strong electron-withdrawing effects, altering electronic properties and solubility compared to the fluorophenyl substituent.
1-(4-(p-Tolyl)thiophen-2-yl)ethanamine and 1-(4-(o-Tolyl)thiophen-2-yl)ethanamine
  • Structures : Substitute 2-fluorophenyl with p-tolyl (para-methylphenyl) or o-tolyl (ortho-methylphenyl).
  • Properties : Both share the molecular formula C₁₃H₁₅NS (Mol. Wt. 217.34 g/mol). CAS numbers: 1822646-31-0 (p-tolyl) and 2751575-85-4 (o-tolyl) .
  • Key Differences :
    • p-Tolyl : Methyl group enhances lipophilicity but lacks fluorine’s electronegativity.
    • o-Tolyl : Steric hindrance from ortho-substitution may impede molecular interactions.

Fluorophenyl-Substituted Amines

(S)-1-(2-Fluorophenyl)ethanamine Hydrochloride (CAS 1332832-14-0)
  • Structure : Retains the fluorophenyl group but lacks the thiophene ring.
  • Properties : Chiral amine used in asymmetric synthesis. The hydrochloride salt improves stability .
  • Key Difference : Absence of thiophene limits π-π stacking interactions critical for binding in some biological targets.
2-(4-Fluorophenoxy)ethanamine Hydrochloride
  • Structure: Fluorine is on a phenoxy group linked to ethanamine.
  • Properties: Molecular formula C₈H₁₀FNO·HCl (Mol. Wt. 207.63 g/mol). Used in neuropharmacology studies .
  • Key Difference : Ether linkage vs. thiophene alters electronic distribution and metabolic stability.

Complex Thiophene-Fluorophenyl Hybrids

Thiophene Fentanyl Hydrochloride
  • Structure : Combines thiophene with a fentanyl-like pharmacophore. CAS 2306823-39-0, C₂₄H₂₆N₂OS·HCl (Mol. Wt. 435.01 g/mol) .
  • Key Difference : Opioid receptor affinity due to the fentanyl backbone, highlighting how thiophene incorporation can modify potency in controlled substances.
ARN5187
  • Structure: 4-[[[1-(2-Fluorophenyl)cyclopentyl]-amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol-trihydrochloride.
  • Synthesis : Reductive amination of fluorophenyl cyclopentylamine with a benzaldehyde derivative .
  • Key Difference : Cyclopentyl and piperazine groups introduce conformational rigidity, contrasting with the planar thiophene-ethanamine structure.

Structural and Functional Analysis

Electronic Effects

  • Thiophene : The sulfur atom contributes to π-electron delocalization, improving solubility and enabling charge-transfer interactions absent in purely phenyl-based amines .

Pharmacological Potential

  • Thiophene Fentanyl : Demonstrates the role of thiophene in enhancing CNS activity, though toxicity data are incomplete .
  • Fluorophenyl Amines : Fluorine’s position (ortho, meta, para) impacts receptor selectivity, as seen in (S)-1-(2-Fluorophenyl)ethanamine hydrochloride .

Data Tables

Table 1. Comparison of Key Thiophene-Ethanamine Derivatives

Compound Name Molecular Formula Mol. Wt. (g/mol) CAS Number Key Feature Reference
1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine C₁₂H₁₂FNS 221.30 Not Provided 2-Fluorophenyl substitution
1-(Thiophen-2-yl)ethanamine C₆H₉NS 127.21 6309-16-6 Base structure
1-(4-(p-Tolyl)thiophen-2-yl)ethanamine C₁₃H₁₅NS 217.34 1822646-31-0 p-Methylphenyl substitution
1-(5-(Phenylsulfonyl)thiophen-2-yl)ethanamine C₁₂H₁₃NO₂S₂ 283.36 Not Provided Sulfonyl group

Table 2. Fluorophenyl-Containing Amines

Compound Name Molecular Formula Mol. Wt. (g/mol) CAS Number Key Feature Reference
(S)-1-(2-Fluorophenyl)ethanamine HCl C₈H₁₀FClN 189.62 1332832-14-0 Chiral fluorophenyl amine
2-(4-Fluorophenoxy)ethanamine HCl C₈H₁₀FNO·HCl 207.63 Multiple Phenoxy linkage
Thiophene Fentanyl HCl C₂₄H₂₆N₂OS·HCl 435.01 2306823-39-0 Fentanyl analog

Biological Activity

1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a fluorophenyl group, which influences its electronic properties and biological activity. The specific arrangement of the fluorine atom on the phenyl ring is critical for its reactivity and interaction with biological targets.

The mechanism of action for 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine involves interactions with specific molecular targets, including receptors and enzymes. It may inhibit enzymes involved in disease pathways or activate receptors that elicit therapeutic responses. Understanding these mechanisms is essential for optimizing its use in drug development.

Antimicrobial Properties

Research indicates that 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, with IC50 values indicating potent antiproliferative activity.

Table 2: Anticancer Activity Against Various Cell Lines

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
A549 (Lung Cancer)1.47

In a study examining the compound's effect on MCF-7 cells, it was found to induce apoptosis through the activation of caspase-3 and upregulation of p53 expression, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of 1-(4-(2-Fluorophenyl)thiophen-2-yl)ethanamine on MCF-7 cells using flow cytometry to analyze apoptosis markers. The results showed that treatment with this compound led to increased levels of apoptotic markers compared to untreated controls, suggesting a mechanism involving programmed cell death .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacterial strains. The findings indicated that it could effectively reduce bacterial load in vitro, making it a candidate for further development as an antimicrobial agent .

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